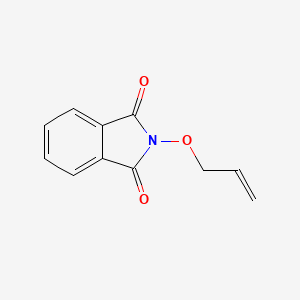

N-Allyloxyphthalimide

CAS No.: 39020-79-6

Cat. No.: VC1998893

Molecular Formula: C11H9NO3

Molecular Weight: 203.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39020-79-6 |

|---|---|

| Molecular Formula | C11H9NO3 |

| Molecular Weight | 203.19 g/mol |

| IUPAC Name | 2-prop-2-enoxyisoindole-1,3-dione |

| Standard InChI | InChI=1S/C11H9NO3/c1-2-7-15-12-10(13)8-5-3-4-6-9(8)11(12)14/h2-6H,1,7H2 |

| Standard InChI Key | XVKREICBUWCANY-UHFFFAOYSA-N |

| SMILES | C=CCON1C(=O)C2=CC=CC=C2C1=O |

| Canonical SMILES | C=CCON1C(=O)C2=CC=CC=C2C1=O |

Introduction

Physical and Chemical Properties

N-Allyloxyphthalimide exhibits specific physicochemical characteristics that determine its behavior in chemical reactions and applications. Table 1 summarizes these properties based on available data.

Table 1: Physicochemical Properties of N-Allyloxyphthalimide

| Property | Value |

|---|---|

| IUPAC Name | 2-(Prop-2-en-1-yloxy)-1H-isoindole-1,3(2H)-dione |

| Molecular Formula | C₁₁H₉NO₃ |

| Molar Mass | 203.19 g/mol |

| Physical Appearance | White to light yellow powder or crystal |

| Melting Point | 59.0 to 63.0 °C |

| Boiling Point | 175 °C (at 15 Torr pressure) |

| Density | 1.30±0.1 g/cm³ (Predicted) |

| Flash Point | 146.2 °C |

| Vapor Pressure | 0.000367 mmHg at 25 °C |

| Refractive Index | 1.604 |

| Storage Condition | Sealed in dry conditions at room temperature |

| CAS Registry Number | 39020-79-6 |

The compound is characterized by its relatively low melting point and moderate boiling point under reduced pressure, indicating its potential volatility in certain reaction conditions . Its low vapor pressure suggests stability at room temperature, which is advantageous for handling and storage.

Synthesis Methods

Multiple synthetic routes have been developed for N-Allyloxyphthalimide, each with specific advantages depending on the desired application and scale.

Electrochemical Synthesis Methods

Recent advancements have introduced electrochemical methods for synthesizing N-Allyloxyphthalimide. This approach represents a significant advancement in green chemistry, offering a catalyst-free alternative with operational simplicity.

The electrochemically induced reaction occurs between alkenes bearing an allylic hydrogen atom and N-hydroxyphthalimide. The process uses an undivided electrochemical cell equipped with a carbon felt anode and a platinum cathode . The reaction is based on the abstraction of a hydrogen atom from the allylic position while leaving the C=C bond unreacted.

The experimental procedure typically employs conditions such as:

-

Alkene (1.5 mmol) and N-hydroxyphthalimide (0.5 mmol) in acetonitrile

-

[pyH]ClO₄ (0.5 mmol) and pyridine (0.5 mmol) as supporting electrolytes

-

Constant current electrolysis with current density of approximately 16.7 mA/cm²

-

Reaction time of 35 minutes at room temperature under argon atmosphere

This method has been shown to yield N-Allyloxyphthalimide derivatives with yields up to 79% . For example, the reaction with cyclohexene produces 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione (a specific N-Allyloxyphthalimide derivative) in 70% yield.

Structural Characterization

The structure of N-Allyloxyphthalimide has been well-characterized using various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the molecular structure.

For example, the ¹H NMR spectrum (300 MHz, CDCl₃) of 2-(Cyclohex-2-en-1-yloxy)isoindoline-1,3-dione (a specific N-Allyloxyphthalimide derivative) shows:

-

δ 7.91–7.66 (m, 4H) for aromatic protons

-

δ 6.17–5.99 (m, 1H) and 5.98–5.85 (m, 1H) for alkene protons

-

δ 4.73 (d, J = 5.0 Hz, 1H) for the O-CH proton

-

δ 2.25–2.07 (m, 1H), 2.06–1.89 (m, 2H), 1.89–1.74 (m, 1H), 1.68–1.51 (m, 1H) for the cyclohexene ring protons

The ¹³C NMR spectrum further confirms the structure, showing characteristic signals for the carbonyl carbons of the phthalimide moiety, aromatic carbons, and the allyloxy group carbons.

Reaction Mechanisms

The formation of N-Allyloxyphthalimide involves several mechanistic pathways depending on the synthetic method employed.

Traditional Nucleophilic Substitution Mechanism

In traditional synthesis, the reaction proceeds through nucleophilic attack of the deprotonated N-hydroxyphthalimide (which acts as a nucleophile) on the allyl halide (which serves as an electrophile). The mechanism follows a typical SN2 pathway, with displacement of the halide leaving group .

Electrochemical Synthesis Mechanism

The mechanism of electrochemical synthesis involves several radical intermediates. Based on cyclic voltammetry studies, the proposed pathway includes:

-

Generation of the phthalimide-N-oxyl (PINO) radical via oxidation of N-hydroxyphthalimide at the anode

-

Hydrogen atom abstraction from the allylic position of the alkene by the PINO radical

-

Recombination of the PINO radical and the carbon-centered allylic radical to form the N-Allyloxyphthalimide product

This mechanism represents a form of cross-dehydrogenative coupling mediated by electrochemical oxidation.

Applications and Biological Activities

N-Allyloxyphthalimide and related derivatives exhibit various applications across different fields.

Synthetic Applications

N-Allyloxyphthalimide serves as an important intermediate in organic synthesis, particularly in:

-

The synthesis of complex pharmaceutically active compounds

-

As precursors for various heterocyclic compounds

-

As building blocks in polymer chemistry, where the allyl group can participate in further polymerization reactions

The compound combines the reactivity of the phthalimide group with that of the allyl moiety, offering multiple sites for further functionalization.

Biological Activities

N-Alkoxyphthalimides, including N-Allyloxyphthalimide, have demonstrated various biological activities:

-

Antimicrobial properties, particularly against bacterial strains like E. coli, Pseudomonas aureus, and fungi like Aspergillus niger and Candida albicans

-

Anti-inflammatory activity, with some derivatives showing effectiveness in models of inflammation

-

Potential as pharmacophores in drug discovery, particularly in anticonvulsant development

Table 2 summarizes some reported biological activities of N-alkoxyphthalimide derivatives:

Table 2: Biological Activities of N-Alkoxyphthalimide Derivatives

Recent Research Developments

Recent research has expanded the synthetic methodologies and applications of N-Allyloxyphthalimide and related compounds.

Cross-Dehydrogenative Coupling (CDC)

A significant advancement involves PIDA-promoted cross-dehydrogenative coupling between N-hydroxyphthalimide and aryl ketones, providing an efficient method for synthesizing N-alkoxyphthalimide derivatives . This reaction proceeds under catalyst-free conditions using readily available starting materials, offering operational simplicity and wide substrate scope with yields up to 99%.

Electrochemical Approaches

The development of electrochemical methods represents a growing trend toward greener synthetic approaches. Recent research demonstrated the successful electrochemically induced reaction between various alkenes and N-hydroxyphthalimide to form N-Allyloxyphthalimides . This approach exploits the dual reactivity of the PINO radical as both a hydrogen atom transfer mediator and a coupling partner.

Polymer Chemistry Applications

Copolymerization research has explored the incorporation of N-allyloxyphenyl tetrachlorophthalimides into various polymer structures. These studies demonstrated that introducing flexible allyloxy segments followed by copolymerization can yield materials with improved solubility and processability while maintaining excellent thermal and mechanical properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume